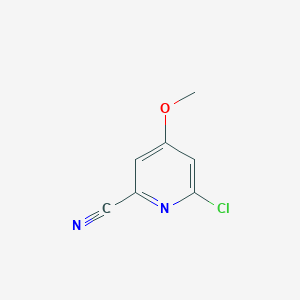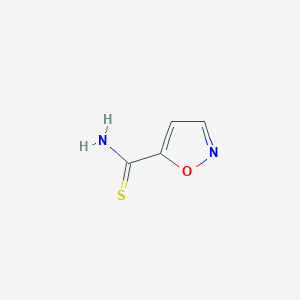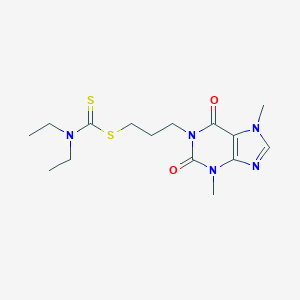
6-Chloro-4-methoxypicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-methoxypicolinonitrile (6-Cl-4-MPCN) is a compound that has been studied extensively in the scientific community. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. 6-Cl-4-MPCN has been used in a variety of scientific applications, from drug synthesis to biochemical research. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies focus on the synthesis, characterization, and potential applications of chloro-methoxy-nitriles and related compounds. For example, Lei Zhao, Fei Lei, and Yuping Guo (2017) reported the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline through a process involving cyclization, nitrification, and chlorination, starting from cheap raw materials under mild conditions, achieving an 85% yield, suggesting a method that could potentially be adapted for 6-Chloro-4-methoxypicolinonitrile (Zhao, Lei, & Guo, 2017).
Chemosensor Development
L. Prodi et al. (2001) characterized a chemosensor based on 5-chloro-8-methoxyquinoline for detecting Cd2+ ions over other metal ions, highlighting the potential use of chloro-methoxy compounds in environmental monitoring and food safety (Prodi et al., 2001).
Antimicrobial Studies
S. Murugavel et al. (2017) synthesized a novel 4-chloro-8-methoxyquinoline-2(1H)-one and evaluated its antimicrobial activity against various bacterial and fungal strains, indicating the antimicrobial potential of chloro-methoxyquinoline derivatives (Murugavel et al., 2017).
Molecular Docking and Quantum Chemical Calculations
The same study by Murugavel et al. also conducted molecular docking studies and quantum chemical calculations to understand the compound's inhibitory activity against DNA gyrase and lanosterol 14 α-demethylase, providing insights into the therapeutic potential of chloro-methoxyquinoline derivatives in treating microbial infections (Murugavel et al., 2017).
Environmental and Biological Implications
Research by N. K. Brown et al. (1992) on 4-chloro-6-methoxyindole, a structurally similar compound, explored its mutagenic properties when nitrosated, suggesting the importance of understanding the environmental and biological implications of chloro-methoxy compounds (Brown et al., 1992).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statement H302 is associated with it, suggesting that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
6-chloro-4-methoxypyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-6-2-5(4-9)10-7(8)3-6/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDIAVFIUMNEJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592813 |
Source


|
| Record name | 6-Chloro-4-methoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193074-46-3 |
Source


|
| Record name | 6-Chloro-4-methoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)











